1-Tosylbicyclo[1.1.0]butane
Description
Historical Development of Bicyclo[1.1.0]butane Chemistry and its Evolution as a Synthetic Motif
The chemistry of bicyclo[1.1.0]butanes traces its origins back to the mid-20th century, with early investigations into highly strained organic molecules. The first synthesis of a bicyclo[1.1.0]butane derivative was reported in 1959. acs.org For a considerable period, these compounds were largely regarded as laboratory curiosities due to their inherent instability and challenging synthesis. pitt.edu Early synthetic methods often involved intramolecular cyclization reactions, such as the Wurtz reaction of 1,3-dihalocyclobutanes. orgsyn.org
Over the decades, the perception of BCBs has transformed from mere chemical oddities to valuable synthetic intermediates. This evolution was spurred by the development of more efficient and general synthetic routes, making these strained systems more accessible for broader application. pitt.edu Chemists began to recognize that the immense strain energy locked within the bicyclo[1.1.0]butane framework could be harnessed as a powerful driving force for a variety of chemical transformations. This "strain-release" reactivity has become a cornerstone of modern synthetic strategies, enabling the construction of complex cyclobutane (B1203170) and other cyclic systems with high levels of stereocontrol. acs.orgresearchgate.netresearchgate.netrsc.orgrsc.org
Fundamental Principles of Molecular Strain and Electronic Structure in Bicyclo[1.1.0]butanes
The defining characteristic of bicyclo[1.1.0]butane is its exceptionally high ring strain, estimated to be around 64-66 kcal/mol. acs.org This strain arises from severe angle distortion, where the carbon atoms are forced into unnatural geometries compared to the ideal tetrahedral arrangement of sp³ hybridized carbons. The molecule adopts a distinctive "butterfly" or "hinged" conformation, with the two fused cyclopropane (B1198618) rings forming a dihedral angle.
The electronic structure of the central C1-C3 bond in bicyclo[1.1.0]butane is particularly noteworthy. This bond is significantly weakened and possesses a high degree of p-character, making it electronically analogous to a π-bond in an alkene. This "π-in-σ" character is a direct consequence of the geometric constraints of the fused ring system. The high p-character of this central bond is crucial to the reactivity of BCBs, as it renders the molecule susceptible to attack by a wide range of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net
Rationale for Tosyl Group Functionalization at the Bridgehead Position of Bicyclo[1.1.0]butane and its Impact on Reactivity
The introduction of a tosyl (p-toluenesulfonyl) group at one of the bridgehead carbons of bicyclo[1.1.0]butane is a key strategic modification that profoundly influences the molecule's reactivity. The tosyl group is a strong electron-withdrawing group, and its placement at the C1 position has two major consequences.
Firstly, the electron-withdrawing nature of the tosyl group further polarizes and weakens the already strained central C1-C3 bond. This increased polarization makes the C3 bridgehead carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. The tosyl group effectively "activates" the bicyclo[1.1.0]butane system for strain-release reactions.
Secondly, the sulfonyl moiety of the tosyl group can act as a versatile chemical handle in subsequent transformations of the resulting cyclobutane products. This dual role of activation and functionalization makes 1-tosylbicyclo[1.1.0]butane a particularly valuable and versatile reagent in organic synthesis. The presence of the tosyl group facilitates a range of strain-release reactions that would otherwise be difficult to achieve with the parent, unsubstituted bicyclo[1.1.0]butane. nih.gov
Overview of Research Trajectories and Synthetic Utility of this compound
Research involving this compound and other 1-sulfonylbicyclo[1.1.0]butanes has opened up numerous avenues in synthetic chemistry. A significant breakthrough in the synthesis of these compounds was the development of a one-pot procedure from readily available methyl sulfones and epichlorohydrin, making them more accessible for widespread use. molaid.comnih.gov The seminal work by Gaoni also provided a foundational method for their preparation. nih.gov
The synthetic utility of this compound is vast and continues to be explored. Its strain-release reactions provide a reliable method for the synthesis of substituted cyclobutanes. These reactions often proceed with high regio- and stereoselectivity, offering a powerful tool for constructing complex molecular frameworks. Key areas of its application include:
Nucleophilic Additions: A wide variety of nucleophiles, including organometallics, amines, thiols, and azides, readily add to the C3 position of 1-sulfonylbicyclo[1.1.0]butanes to generate functionalized cyclobutyl sulfones. nih.gov
Cycloaddition Reactions: The activated central bond of this compound can participate in formal cycloaddition reactions with various partners, such as electron-rich alkenes, to yield complex bicyclic and spirocyclic systems. researchgate.netnih.govchemrxiv.org
Radical Reactions: The strained ring system can also engage in radical-mediated transformations, further expanding its synthetic repertoire. researchgate.net
The following data tables provide a glimpse into the diverse reactivity of this compound and related systems.
| Synthesis of 1-Sulfonylbicyclo[1.1.0]butanes |
| Starting Material |
| Methyl phenyl sulfone |
| Aryl methyl sulfone |
| Methyl p-tolyl sulfone |
| Reactions of 1-Sulfonylbicyclo[1.1.0]butanes |
| Substrate |
| This compound |
| 1-(Phenylsulfonyl)bicyclo[1.1.0]butane |
| 1-(Phenylsulfonyl)bicyclo[1.1.0]butane |
| 1-Sulfonylbicyclo[1.1.0]butane |
| Spectroscopic Data for this compound |
| Technique |
| 1H NMR (300 MHz, CDCl3) |
| 13C NMR (CD3CN) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8-2-4-10(5-3-8)14(12,13)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNMOVXVLOFEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C23CC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Tosylbicyclo 1.1.0 Butane and Its Functionalized Derivatives
Strategies for the Construction of the Bicyclo[1.1.0]butane Skeleton Precursors
The synthesis of the bicyclo[1.1.0]butane (BCB) core is a critical first step and has been approached through various innovative methods. These strategies are foundational for accessing the target tosylated compounds and their derivatives.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for forging the strained bicyclo[1.1.0]butane framework. A prominent example is the intramolecular Wurtz-type reaction, which has proven effective for creating the central bond of the bicyclic system. orgsyn.org This method typically involves the reaction of a 1,3-dihalocyclobutane with a metal, such as sodium, to induce ring closure. orgsyn.org For instance, the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium in refluxing dioxane yields bicyclo[1.1.0]butane. orgsyn.org This approach provides a high-yield pathway to the parent hydrocarbon, which can then be functionalized. orgsyn.org
Another notable intramolecular cyclization involves the amide-directed Simmons-Smith cyclopropanation of propargyl amides. core.ac.uk While this method directly assembles the bicyclo[1.1.0]butyl skeleton, its applicability is somewhat specific. core.ac.uk The pioneering transannular cyclization strategy introduced by Wiberg and Ciula in 1959 for synthesizing acyl bicyclo[1.1.0]butanes laid a robust foundation for subsequent developments in this area. chinesechemsoc.orgacs.org
Transmetalation and Functionalization of Gem-Dihalocyclopropanes
A highly versatile and widely adopted method for constructing functionalized bicyclo[1.1.0]butanes involves the use of gem-dihalocyclopropanes as precursors. core.ac.ukresearchgate.net This strategy relies on a sequence of transmetalation reactions. Typically, a gem-dibromocyclopropane is treated with an alkyllithium reagent, such as methyllithium, followed by another alkyllithium, like tert-butyllithium, to generate a bicyclo[1.1.0]butyllithium species in situ. core.ac.uknih.gov This highly reactive organolithium intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the bridgehead position. core.ac.uk This method is particularly advantageous as it allows for the direct installation of functionalities that can be further elaborated, providing a convergent route to complex bicyclo[1.1.0]butane derivatives. core.ac.uk
Photo-Hunsdiecker Reactions for Bicyclo[1.1.0]butane Synthesis
A more recent and innovative approach utilizes a photo-Hunsdiecker reaction to generate bicyclo[1.1.0]butane precursors from bicyclo[1.1.1]pentanes (BCPs). chemrxiv.orgresearchgate.netnih.govacs.orgchemrxiv.org This two-step process begins with the metal-free photo-Hunsdiecker reaction of a bicyclo[1.1.1]pentane-1-carboxylic acid to produce an iodo-bicyclo[1.1.1]pentane. chemrxiv.orgchemrxiv.org These iodo-BCP intermediates can then react with nucleophiles, such as amines and thiols, to afford substituted bicyclo[1.1.0]butane products. chemrxiv.orgacs.orgchemrxiv.org This method offers a novel entry into the bicyclo[1.1.0]butane scaffold, expanding the toolkit available to synthetic chemists. chemrxiv.orgchemrxiv.org
Direct and Stereoselective Tosylation Methodologies
Once the bicyclo[1.1.0]butane core is established, the introduction of the tosyl group is a key transformation. Direct tosylation can be achieved by trapping a bicyclo[1.1.0]butyllithium intermediate with tosyl chloride (TsCl). baranlab.org This method is effective for preparing 1-tosylbicyclo[1.1.0]butane.
Stereoselective functionalization is a critical aspect of modern synthesis. While direct tosylation of the parent bicyclo[1.1.0]butane is achiral, the stereoselective synthesis of substituted bicyclo[1.1.0]butanes that can then be tosylated is an area of active research. For instance, diastereoselective carbometalation of cyclopropenes followed by cyclization can produce polysubstituted bicyclobutanes with defined stereochemistry. acs.org These stereodefined precursors could, in principle, be converted to their corresponding tosylated derivatives, offering access to enantiomerically enriched this compound analogues. Furthermore, stereoselective ene-like reactions of bicyclo[1.1.0]butanes with cyclopropenes have been shown to proceed with high stereoselectivity, yielding cyclobutenes with pendant cyclopropyl (B3062369) groups. nih.gov
Divergent Synthesis of Highly Substituted this compound Analogues via Metalation
The tosyl group in this compound not only activates the strained ring system but also provides a handle for further functionalization through metalation strategies. This allows for the divergent synthesis of a wide array of highly substituted analogues from a common intermediate.
Bridgehead Deprotonation and Electrophilic Trapping
The bridgehead protons of bicyclo[1.1.0]butanes are unusually acidic due to the high s-character of the C-H bonds. nih.gov This acidity can be exploited for deprotonation, creating a nucleophilic center that can react with various electrophiles. Specifically for this compound, deprotonation at the other bridgehead position (C3) using a strong base like butyllithium (B86547) generates a lithiated species. nih.govresearchgate.net This intermediate can then be trapped with a range of electrophiles to install diverse substituents at the C3 position.
A significant advancement in this area was the directed metalation of bicyclo[1.1.0]butyl amides, which can be readily accessed. nih.gov Deprotonation with s-butyllithium in the presence of TMEDA, followed by trapping with electrophiles, allows for the introduction of a wide variety of substituents at the bridge positions. nih.gov This "late-stage" functionalization approach is highly valuable as it provides access to tri- and tetrasubstituted bicyclo[1.1.0]butanes. nih.gov The resulting polysubstituted compounds can be further transformed into other useful small ring systems. nih.gov For example, the reaction of lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butane with electrophiles like ethyl chloroformate and carbon dioxide has been explored. nih.gov
Table 1: Examples of Electrophiles Used in Trapping Reactions of Lithiated this compound Derivatives
| Electrophile | Resulting Functional Group | Reference |
| Alkyl halides | Alkyl | nih.gov |
| Epoxides | Hydroxyalkyl | nih.gov |
| Aldehydes | Hydroxyalkyl | nih.gov |
| Ketones | Tertiary alcohol | nih.gov |
| Carbonyl chlorides | Ketone | nih.gov |
| Silicon-based electrophiles | Silyl | nih.gov |
| Sulfur-based electrophiles | Thioether | nih.gov |
| Phosphorus-based electrophiles | Phosphine | nih.gov |
| Boron-based electrophiles | Boronate ester | nih.gov |
| Tin-based electrophiles | Stannane | nih.gov |
| Germanium-based electrophiles | Germane | nih.gov |
| Ethyl nitrate | Nitro | researchgate.net |
This strategy of bridgehead deprotonation followed by electrophilic trapping provides a powerful and divergent route to a vast library of functionalized this compound analogues, underscoring the synthetic utility of this strained carbocycle.
Directed Metalation and Cross-Coupling Strategies
The functionalization of bicyclo[1.1.0]butanes (BCBs) at the bridge and bridgehead positions has been a significant challenge due to the inherent strain and reactivity of the central C-C bond. acs.orgnih.govnih.gov However, recent advancements in directed metalation and subsequent cross-coupling reactions have provided powerful tools for the late-stage functionalization of the BCB scaffold, including derivatives of this compound. acs.orgnih.govnih.gov
Directed metalation relies on the presence of a directing metalation group (DMG) on the BCB core. acs.orgbaranlab.orgwikipedia.org This group, typically containing a heteroatom with lone pairs, coordinates to a strong base like an organolithium reagent, facilitating deprotonation at a specific, typically adjacent, position. baranlab.orgwikipedia.orguwindsor.ca This regioselective deprotonation generates a lithiated BCB intermediate, which can then be trapped with various electrophiles or undergo transmetalation for subsequent cross-coupling reactions. acs.orgrsc.org
A notable application of this strategy is the bridge cross-coupling of BCBs. acs.orgnih.gov In this approach, a DMG at the bridgehead position directs the metalation of the adjacent bridge carbon. Subsequent palladium-catalyzed cross-coupling with aryl, alkenyl, or heteroaryl iodides allows for the introduction of a wide range of substituents at this previously difficult-to-functionalize position. acs.orgnih.gov
For instance, BCBs bearing sulfone or amide directing groups have been successfully metalated and coupled with various organic halides. acs.orgrsc.org The choice of the organolithium base and reaction conditions is crucial to avoid side reactions like nucleophilic addition or ring-opening. rsc.org For example, while some substrates undergo efficient metalation with t-BuLi, others may require different conditions, such as using s-BuLi at lower temperatures, to achieve the desired reactivity. acs.org
The scope of the cross-coupling partners is broad, including electron-rich and electron-deficient aryl iodides, as well as various heterocycles, which is highly valuable for medicinal chemistry applications. acs.org The resulting functionalized BCBs are attractive precursors for the synthesis of complex cyclobutane (B1203170) derivatives and bioisosteres of para- and meta-substituted arenes. acs.orgchinesechemsoc.org
Table 1: Directed Metalation and Cross-Coupling of Bicyclo[1.1.0]butane Derivatives acs.orgrsc.org
| Directing Group | Base | Coupling Partner (R-I) | Catalyst System | Product | Yield (%) |
| Sulfone | t-BuLi | 4-Iodoanisole | Pd(dba)₂ / CyJPhos | Aryl-substituted BCB | 84 |
| Sulfone | t-BuLi | 1-Iodo-4-(trifluoromethyl)benzene | Pd(dba)₂ / CyJPhos | Aryl-substituted BCB | 75 |
| Amide | n-BuLi | Iodobenzene | Pd₂(dba)₃ / XPhos | Aryl-substituted BCB | 68 |
| Sulfone | s-BuLi | 2-Iodopyridine | Pd(dba)₂ / CyJPhos | Heteroaryl-substituted BCB | 84 |
| Sulfone | t-BuLi | (E)-1-Iodo-2-phenylethene | Pd(dba)₂ / CyJPhos | Alkenyl-substituted BCB | 64 |
This table presents a selection of examples and is not exhaustive.
Enantioselective and Diastereoselective Synthetic Control
Achieving stereocontrol in the synthesis of polysubstituted bicyclo[1.1.0]butanes is a formidable challenge, yet crucial for their application in areas like medicinal chemistry where specific stereoisomers are often required. acs.orgnih.govorganic-chemistry.org Recent breakthroughs have demonstrated remarkable progress in both enantioselective and diastereoselective syntheses of functionalized BCBs.
One successful strategy for diastereoselective synthesis involves a diastereoselective carbometalation of cyclopropenes followed by a cyclization to form the BCB ring system. acs.orgnih.govorganic-chemistry.org This method allows for the creation of polysubstituted BCBs with multiple stereodefined centers, including quaternary ones, with high diastereoselectivity. acs.orgnih.govorganic-chemistry.org A key advantage of this approach is that it does not necessitate the presence of an electron-withdrawing group, thus expanding the diversity of accessible BCB structures. acs.orgnih.gov The process often starts with a copper-catalyzed carbomagnesiation of cyclopropenes, followed by trapping with an electrophile and subsequent conversion to a precursor that undergoes lithium-halogen exchange and cyclization to furnish the desired stereodefined BCB. organic-chemistry.org
Enantioselective synthesis of BCB derivatives has been achieved through various catalytic asymmetric transformations. chinesechemsoc.orgacs.org One approach utilizes chiral rhodium catalysts for the asymmetric decomposition of α-diazo-ω-alkenyl esters. acs.org This intramolecular cyclopropanation can lead to the formation of enantioenriched 2-arylbicyclo[1.1.0]butane carboxylates with high enantioselectivity. acs.org The choice of the chiral ligand on the rhodium catalyst is critical for achieving high levels of enantioinduction. acs.org
Furthermore, the development of enantioselective cycloaddition reactions involving BCBs has opened new avenues for synthesizing chiral polycyclic frameworks. figshare.comrsc.orgnih.gov For example, organocatalytic, enantioselective formal (3+3)-cycloadditions of BCBs with indolyl methanols have been developed to produce chiral tetrahydro-1,3-methanocarbazoles with excellent stereochemical control. figshare.com Similarly, chiral phosphoric acids have been employed as bifunctional photosensitizers in the enantioselective [2π + 2σ] photocycloaddition of BCBs with vinylazaarenes, yielding pharmaceutically relevant bicyclo[2.1.1]hexane derivatives with high enantioselectivity and diastereoselectivity. nih.gov
The ability to synthesize enantioenriched BCBs has also been demonstrated by extending the diastereoselective carbometalation strategy using enantioenriched starting materials. acs.org For instance, an enantioenriched bromomethyl iodocyclopropane, derived from an enantioenriched cyclopropene, can be converted to the corresponding BCB with excellent enantiospecificity. acs.org
Table 2: Enantioselective and Diastereoselective Syntheses of Bicyclo[1.1.0]butane Derivatives acs.orgacs.orgfigshare.com
| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Stereoselectivity |
| Diastereoselective Carbometalation/Cyclization | Cu-catalyst, n-BuLi | Substituted Cyclopropene | - | Polysubstituted BCB | >95:5 dr |
| Enantioselective Cyclopropanation | Rh₂(R-BTPCP)₄ | 2-diazo-5-arylpent-4-enoate | - | 2-Arylbicyclo[1.1.0]butane carboxylate | up to >90% ee |
| Enantioselective (3+3)-Cycloaddition | Organocatalyst | Bicyclo[1.1.0]butane | 1H-indol-3-yl((hetero)aryl)methanol | Tetrahydro-1H-1,3-methanocarbazole | up to 98:2 er |
| Enantioselective Synthesis from Enantioenriched Precursor | n-BuLi | Enantioenriched bromomethyl iodocyclopropane | - | Enantioenriched BCB | Excellent enantiospecificity |
This table provides representative examples of stereoselective synthetic methods.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Tosylbicyclo 1.1.0 Butane
Strain-Release Ring-Opening Reactions of the Bicyclo[1.1.0]butane Core
The fundamental reactivity of the bicyclo[1.1.0]butane scaffold is driven by the release of its considerable strain energy. nih.govnih.gov This stored energy facilitates the cleavage of the exceptionally weak central C1-C3 bond, which possesses significant p-character, allowing the BCB core to react readily with a wide range of reagents. researchgate.netresearchgate.netnih.gov The tosyl group in 1-tosylbicyclo[1.1.0]butane acts as an activating group, rendering the molecule electron-deficient and predisposing it to specific modes of ring-opening. baranlab.orgnih.gov These strain-release transformations provide efficient pathways to synthesize polysubstituted cyclobutane (B1203170) derivatives, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net
The electron-withdrawing nature of the tosyl group makes the this compound framework an excellent Michael/Giese acceptor. nih.govresearchgate.net This allows for the addition of a diverse array of nucleophiles, which typically attack the bridgehead carbon (β-position) to the sulfonyl group, leading to the cleavage of the central C1-C3 bond and the formation of a 1,3-difunctionalized cyclobutane. researchgate.netbris.ac.uk
Pioneering work demonstrated that 1-(arylsulfonyl)bicyclo[1.1.0]butanes react with various heteroatom-based nucleophiles, hydride reductants, and organocopper reagents. nih.gov This reactivity is dependent on the electrophilicity of the BCB core. bris.ac.uk The reaction proceeds via the attack of the nucleophile on the central C-C bond, which triggers the ring-opening to yield substituted cyclobutanes. bris.ac.uk
| Nucleophile Type | Reagent Example(s) | Product Type | Reference(s) |
| Heteroatom (O, S, N) | Alcohols, Thiols, Amines | 1-Heteroatom-3-tosylcyclobutanes | nih.gov |
| Hydride | Hydride Reductants | 1-Tosylcyclobutanes | nih.gov |
| Organometallic | Organocuprates (e.g., Me₂CuLi) | 1-Alkyl-3-tosylcyclobutanes | nih.govbris.ac.uk |
This table summarizes common nucleophilic additions to this compound, leading to various substituted cyclobutane products.
While nucleophilic attack is a common reactivity mode for electron-deficient BCBs like this compound, electrophilic activation can also initiate ring-opening transformations. researchgate.net Activation of the strained central C-C σ-bond with various electrophiles can trigger rearrangements to generate cyclobutyl derivatives. nih.gov For instance, the treatment of bicyclo[1.1.0]butyl carbinols with a catalytic amount of acid can induce a highly diastereoselective strain-promoted semi-pinacol rearrangement, leading to spirocyclic compounds. nih.gov This process involves the electrophilic activation of the bicyclic system, followed by cleavage of the central bond and migration of a carbon atom to form the expanded ring system. nih.gov
The strained central bond of the bicyclo[1.1.0]butane core is also susceptible to cleavage by radical species. researchgate.net The addition of a radical to the BCB framework initiates a ring-opening cascade, ultimately yielding functionalized cyclobutanes. researchgate.net In the case of 1-(arylsulfonyl)bicyclo[1.1.0]butanes, the addition of nucleophilic radicals to the bridgehead carbon has been shown to be an effective transformation. nih.gov
Modern photoredox catalysis has emerged as a powerful tool to unlock these radical reaction pathways. bris.ac.ukresearchgate.net Visible light photocatalysis can be used to generate alkyl radicals from suitable precursors, which then add to the electron-deficient bicyclo[1.1.0]butane. researchgate.net This process leverages the release of ring strain to drive the formation of 1,3-disubstituted cyclobutanes. researchgate.net
| Radical Source | Catalyst/Conditions | Product Type | Reference(s) |
| α-oxy C(sp³)-H (Ethers, Alcohols) | Photoredox HAT tandem catalysis | 1-(α-oxyalkyl)-3-tosylcyclobutanes | researchgate.net |
| Nucleophilic Radicals | Varies | 1-Substituted-3-tosylcyclobutanes | nih.gov |
This table illustrates examples of radical-mediated ring-opening reactions involving the bicyclo[1.1.0]butane core.
Transition metals, particularly palladium, are effective catalysts for promoting the ring-opening of bicyclo[1.1.0]butanes. nih.gov These reactions typically proceed through the activation and cleavage of the strained central C-C σ-bond. nih.gov For example, a palladium-catalyzed C-C σ-bond alkoxyarylation of bicyclo[1.1.0]butyl carbinolate intermediates has been developed. nih.gov This process involves a σ-bond nucleopalladation, which is driven by the substantial strain release from the BCB framework, leading to the formation of spirocyclic epoxides and aziridines. nih.gov Such transformations are valuable for introducing three-dimensional cyclobutyl motifs into more complex molecules. nih.gov
Pericyclic Reactions and Cycloaddition Chemistry
The significant p-character of the interbridgehead C1–C3 bond allows bicyclo[1.1.0]butanes to participate in pericyclic reactions, although this reactivity has been explored less than stepwise additions. nih.govresearchgate.net These concerted reactions, which occur in a single step without intermediates, are highly stereoselective. libretexts.org BCBs can undergo formal [2σ+2π] and (3+2) cycloaddition reactions with various π-systems, such as alkenes, alkynes, and ketenes, often facilitated by Lewis acid catalysis. researchgate.netresearchgate.netnih.govdiva-portal.orgrsc.org These cycloadditions provide powerful methods for constructing bicyclic scaffolds like bicyclo[2.1.1]hexanes. researchgate.netnih.govrsc.org
Bicyclo[1.1.0]butanes can serve as substrates for Alder-ene type reactions with strained alkenes and alkynes, known as enophiles. nih.govnih.govorganic-chemistry.org These reactions afford highly substituted cyclobutene (B1205218) products under mild conditions. nih.govresearchgate.net For example, reactions with cyclopropenes or arynes proceed with high regioselectivity and diastereoselectivity. nih.govorganic-chemistry.org
The mechanism of these formal Alder-ene reactions can be complex. While some transformations are believed to proceed through a concerted, asynchronous pathway, others may involve a biradical intermediate. nih.govnih.gov The nature of the substituents on the bicyclo[1.1.0]butane and the enophile can influence the operative mechanism. nih.gov For instance, the intramolecular reaction of certain N-allylated bicyclo[1.1.0]butylmethylamines was proposed to proceed via a biradical intermediate formed by the homolytic cleavage of the central bond. nih.gov Computational studies on other systems, however, support a concerted "one step–two stage" pathway. nih.govorganic-chemistry.org
| Enophile | Conditions | Product | Mechanism | Reference(s) |
| Cyclopropenes | Blue light (440 nm) | Cyclopropyl-substituted cyclobutenes | Concerted | nih.govresearchgate.net |
| Arynes | Mild, from arylsilane triflates | Aryl-substituted cyclobutenes | Concerted | nih.govresearchgate.net |
| N-allylamides (intramolecular) | Ambient temperature | Spirocyclic pyrrolidines | Biradical proposed | nih.govnih.gov |
This table summarizes various Alder-Ene type reactions involving the bicyclo[1.1.0]butane core, highlighting the reaction partners, conditions, and mechanistic proposals.
Formal [2σ+2π] Cycloadditions
The strained central σ-bond of this compound, in conjunction with the exocyclic π-system of a reaction partner, enables its participation in formal [2σ+2π] cycloadditions. These reactions provide a powerful and atom-economical method for the synthesis of bicyclo[2.1.1]hexane (BCH) scaffolds, which are of significant interest as bioisosteres for benzene (B151609) rings in medicinal chemistry. The activation of the bicyclo[1.1.0]butane (BCB) core for this transformation can be achieved through various means, including photoredox catalysis.
Under photocatalytic conditions, electron-deficient BCBs, such as sulfone-substituted derivatives, readily engage with alkenes like styrene (B11656). For instance, using a strongly oxidizing acridinium (B8443388) organophotocatalyst, the reaction between a sulfone-substituted BCB and styrene proceeds with high regioselectivity (>20:1), yielding the corresponding bicyclo[2.1.1]hexane product. This transformation is believed to proceed via a single-electron oxidation of the bicyclobutane to form a radical cation intermediate, which then reacts with the alkene. The reaction's regioselectivity is dictated by the subtle interplay between the electronic nature of the bicyclobutane and the alkene.
The synthetic utility of these cycloadditions is highlighted by their broad scope, which includes not only activated alkenes like styrenes but also challenging nonactivated alkenes. This method allows for the construction of complex, three-dimensional scaffolds from readily available starting materials. The general scheme for this photocatalyzed cycloaddition is presented below.
Table 1: Photocatalytic [2σ+2π] Cycloaddition of a Sulfone-Substituted Bicyclobutane with Styrene
| Entry | Bicyclobutane (BCB) | Alkene | Product | Regioselectivity (r.r.) | Reference |
|---|
Intramolecular Rearrangements and Skeletal Reorganizations
The inherent strain energy within the this compound skeleton makes it a prime substrate for various intramolecular rearrangements and skeletal reorganizations, leading to the formation of diverse and complex molecular architectures. These transformations harness the release of strain as a potent thermodynamic driving force.
A notable example is the strain-promoted semi-pinacol rearrangement. In a process developed by Wipf and coworkers, the organolithium species derived from 1-(arylsulfonyl)bicyclo[1.1.0]butane adds to cyclic ketones to generate tertiary alcohols. Upon activation with a catalytic amount of acid, these intermediates undergo a highly diastereoselective rearrangement to produce spiro[3.4]octane frameworks. This reaction proceeds by cleavage of the central C1-C3 bond of the bicyclobutane, driven by the relief of ring strain and facilitated by the formation of a stabilized carbocation adjacent to the sulfonyl group.
Another type of skeletal reorganization observed for bicyclobutane derivatives is the formal intramolecular Alder-ene reaction. While not demonstrated specifically for a tosyl derivative, N-allylated bicyclo[1.1.0]butylmethylamines undergo a spontaneous thermal ene reaction to produce spirocyclic pyrrolidines stereoselectively. This transformation underscores the propensity of the bicyclobutane core to engage in pericyclic-type reactions, leading to significant molecular reorganization and an increase in structural complexity. These reactions showcase the versatility of the bicyclobutane scaffold in constructing intricate polycyclic systems.
Influence of the Tosyl Group on Regio- and Stereoselectivity in Reactions
The tosyl group at the C1 position of the bicyclo[1.1.0]butane ring system exerts a profound influence on the molecule's reactivity, significantly dictating the regio- and stereoselectivity of its transformations. As a potent electron-withdrawing group, the tosyl moiety activates the strained central bond towards nucleophilic attack and plays a crucial role in directing the outcome of various addition and cycloaddition reactions.
In photocatalytic oxidative [2σ+2π] cycloadditions, the presence of a sulfone group leads to exceptionally high regioselectivity. The reaction of a sulfone-substituted BCB with styrene, for example, furnishes the bicyclo[2.1.1]hexane product with a regiomeric ratio exceeding 20:1. This directing effect arises from the electronic influence of the sulfonyl group on the stability of the radical cation intermediate formed during the reaction, favoring one regioisomeric pathway over others.
Furthermore, the tosyl group is an excellent leaving group, a property that can be exploited in subsequent transformations. In addition reactions, the regioselectivity is often controlled by the initial attack at the C3 bridgehead position, leading to cleavage of the central C1-C3 bond and formation of a stabilized carbanion or radical at the C1 position, which is stabilized by the adjacent sulfonyl group. This predictable mode of ring-opening is fundamental to the synthetic utility of this compound. Steric hindrance imposed by the bulky tosyl group also contributes to stereoselectivity, typically favoring the exo-face approach of reagents.
Stereochemical Outcomes and Diastereocontrol in this compound Transformations
Transformations involving this compound and related derivatives often proceed with a high degree of stereocontrol, enabling the synthesis of complex molecules with well-defined three-dimensional structures. The rigid, strained framework of the bicyclobutane core provides a strong bias for the stereochemical course of reactions.
The strain-promoted semi-pinacol rearrangement of tertiary alcohols derived from 1-(arylsulfonyl)bicyclo[1.1.0]butane is reported to be highly diastereoselective, affording spirocyclic products with excellent stereochemical fidelity. Similarly, photoredox-catalyzed [2π+2σ] cycloaddition reactions involving bicyclobutanes are characterized by high regio- and diastereoselectivity.
Other radical-mediated additions to the bicyclobutane nucleus also exhibit excellent diastereocontrol. For instance, the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes with tert-butylnitrite and TEMPO yields 1,1,3-trisubstituted cyclobutane scaffolds with high diastereoselectivity. The stereochemical outcome is often predictable, with the incoming groups adding in a specific orientation relative to the substituents already present on the cyclobutane ring. Alder-ene reactions of bicyclobutanes with strained alkenes and alkynes have also been shown to be highly stereoselective, with computational studies supporting a concerted pathway that rationalizes the observed outcomes. This high level of diastereocontrol is a key feature of bicyclobutane chemistry, allowing for the construction of stereochemically rich cyclobutane and bicyclo[2.1.1]hexane derivatives from achiral or racemic starting materials.
Table 2: Examples of Diastereoselective Reactions of Bicyclobutane Derivatives
| Reaction Type | Bicyclobutane Derivative | Reagent(s) | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Semi-Pinacol Rearrangement | 1-(Arylsulfonyl)-BCB derived alcohol | Catalytic Acid | Spiro[3.4]octane | High | |
| [2π+2σ] Cycloaddition | 1-Acyl-BCB | Styrene, Photocatalyst | Bicyclo[2.1.1]hexane | High (d.r. & r.r.) | |
| 1,3-Nitrooxygenation | 1-Ester-BCB | tBuONO, TEMPO | 1,1,3-Trisubstituted cyclobutane | High (d.r. > 20:1) |
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 Tosylbicyclo 1.1.0 Butane
Quantum Chemical Analysis of Bonding and Strain Energy within the Bicyclo[1.1.0]butane Framework
The bicyclo[1.1.0]butane skeleton is one of the most strained yet isolable organic compounds. nih.gov Quantum chemical calculations have been instrumental in quantifying its structural parameters and the immense strain energy it harbors.
Bonding Characteristics: The most striking feature of the BCB framework is the nature of the central C1-C3 bond. Unlike a typical sigma bond, it possesses significant π-character. nih.govcore.ac.uk Early molecular orbital calculations described this bond as being constructed from the near-exclusive overlap of p-orbitals. nih.gov More advanced MO-SCF calculations have suggested the central bond is sp²⁴·³ hybridized, equating to approximately 96% p-character. nih.gov This unique hybridization results in a bond that is electronically similar to a π-bond, capable of engaging in reactions reminiscent of olefins, such as cycloadditions. nih.gov The bridgehead carbon atoms exhibit an inverted geometry, with all four substituents located in a single hemisphere. core.ac.uk
Strain Energy: The high reactivity of BCBs is driven by the release of substantial ring strain energy. Theoretical and experimental methods have quantified this strain to be in the range of 64–66 kcal mol⁻¹, a value that exceeds the combined strain of two separate cyclopropane (B1198618) rings. nih.gov This high strain arises from severe angle distortion, where the fused three-membered rings create an inter-ring, or "flap," angle of about 122-123°. nih.govcore.ac.uk Theoretical analyses indicate that substitution on the BCB framework can further influence this strain energy. core.ac.uk
Below is a table of structural parameters for the parent bicyclo[1.1.0]butane molecule, determined by various experimental and theoretical methods.
| Method | Interflap Angle (α) | C1-C3 Bond Length (Å) | C1-C2 Bond Length (Å) |
|---|---|---|---|
| Microwave Spectroscopy | 122.4° | 1.497 | 1.498 |
| Electron Diffraction | 122.8° | 1.502 | 1.507 |
| B3LYP/6-311+G* | 121.9° | 1.500 | 1.492 |
Molecular Orbital Theory and Frontier Orbital Interactions in 1-Tosylbicyclo[1.1.0]butane
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering how atomic orbitals combine to form molecular orbitals. In the context of this compound, the focus is on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The parent bicyclo[1.1.0]butane's HOMO is associated with the central C1-C3 bond, reflecting its high p-character and π-like nature. nih.govcore.ac.uk This makes the bond susceptible to attack by electrophiles. The LUMO, conversely, is antibonding with respect to the central bond.
The introduction of a tosyl (p-toluenesulfonyl) group at the C1 position significantly perturbs this electronic picture. The tosyl group is a strong electron-withdrawing group, which has several key effects:
Orbital Energy: It lowers the energy of both the HOMO and LUMO. This reduction in the LUMO energy makes the molecule a better electron acceptor and significantly more susceptible to nucleophilic attack at the bridgehead carbon.
Polarization: The electron-withdrawing nature of the sulfone polarizes the BCB framework, enhancing the electrophilicity of the bridgehead carbons. This is a primary reason for the "spring-loaded" reactivity of sulfone-substituted BCBs in strain-release ring-opening reactions with nucleophiles. nih.gov
The interaction between the orbitals of the tosyl group and the strained bicyclobutane core dictates the molecule's reactivity, predisposing it to specific reaction pathways where the high strain energy can be released. nih.gov
Computational Modeling of Reaction Pathways, Transition States, and Energetic Profiles
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of strained molecules like this compound. These methods allow for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of activation energies.
Reaction Mechanisms: DFT calculations have been employed to investigate a variety of reactions involving BCB derivatives. For instance, in rhodium(I)-catalyzed annulative rearrangements of BCB-substituted heterocycles, quantum mechanical calculations validated the proposed reaction pathway, indicating the involvement of rhodium carbenoid and metallocyclobutane intermediates. nih.gov Similarly, computational analysis of carbene addition reactions to the BCB core supports the formation of a triplet carbene intermediate that adds across the central C-C bond. chemrxiv.org
Energetic Profiles: By calculating the energies of reactants, transition states, and products, computational models can provide detailed energetic profiles for a given reaction. This allows researchers to understand the kinetic and thermodynamic feasibility of a proposed pathway. For example, in the thermal isomerization of bicyclobutane to 1,3-butadiene, the activation energy was computationally determined, and the transition state was characterized, providing a complete picture of the reaction dynamics. researchgate.net For reactions involving this compound, these profiles can explain the regioselectivity of nucleophilic attack and the diastereoselectivity of subsequent rearrangements, such as the strain-promoted semi-pinacol rearrangement of its derivatives. nih.gov
Solvent Effects and Their Impact on Reaction Outcomes: A Theoretical Perspective
Solvent can play a crucial, and sometimes decisive, role in the outcome of chemical reactions. Theoretical models are essential for understanding and predicting these effects. Computational chemistry simulates the influence of a solvent through two primary approaches: explicit models, which treat individual solvent molecules, and implicit (or continuum) models, which represent the solvent as a continuous medium with a defined dielectric constant.
Predicting Divergent Pathways: Recent studies have shown that subtle changes in solvent can lead to completely different products in reactions of BCBs. For instance, the light-promoted cyclization of a BCB derivative yields an oxa-bicyclic heptane in a 1:1 mixture of MeCN and CH₂Cl₂, but furnishes a multi-functionalized cyclobutane (B1203170) when the solvent is CH₂Cl₂ with only five equivalents of MeCN. Theoretical models can rationalize such divergent pathways by calculating the relative stabilities of key intermediates and transition states in different solvent environments, attributing the change in outcome to the preferential stabilization of a specific pathway.
Simulating Solution-Phase Properties: For photochemical reactions, theoretical approaches like the Kirkwood-Onsager model have been used to simulate the solution-phase photochemistry of bicyclobutane. researchgate.net These calculations show that the solvent induces a "blue-shift" (a shift to higher energy) in the gas-phase excitation energies. researchgate.net Furthermore, the solvent model can account for an increase in the mixing of Rydberg and valence excited states, an effect necessary to explain the bond-breaking pathways observed in solution-phase photochemistry. researchgate.net
Predictive Models for Reactivity and Selectivity based on Computational Data
Beyond explaining observed phenomena, a major goal of computational chemistry is to create models that can predict the reactivity and selectivity of new compounds and reactions. For strained systems like this compound, these models often leverage computationally derived properties like strain energy.
Ring Strain Energy as a Predictor: Ring Strain Energy (RSE) is a powerful descriptor for predicting the reactivity of strained molecules. chemrxiv.org High RSE provides the thermodynamic driving force for many reactions involving BCBs. nih.gov Computational workflows have been developed to calculate RSE for thousands of molecules, creating large databases. chemrxiv.org
Machine Learning Models: Recently, data-driven approaches using machine learning and graph neural networks (GNNs) have been developed to predict RSE with high accuracy and speed. chemrxiv.orgchemrxiv.org These models are trained on large computational databases and can predict the RSE of a new molecule in milliseconds using only its 2D structure. chemrxiv.org Such models have proven capable of distinguishing reactive from non-reactive molecules in strain-promoted reactions, demonstrating their predictive power. chemrxiv.orgchemrxiv.org This approach moves beyond qualitative understanding to provide a quantitative, predictive tool for reaction design. For example, a GNN model trained on a database of over 16,000 ring systems can serve as a crucial reference for designing new building blocks that harness strain release. chemrxiv.org
The table below summarizes different computational approaches and their applications in studying this compound and related systems.
| Computational Method | Property Investigated | Application/Insight |
|---|---|---|
| Quantum Mechanics (DFT, MO-SCF) | Bonding, Strain Energy, Orbital Energies | Quantifies π-character of central bond; explains high reactivity due to ~66 kcal/mol strain. nih.govnih.gov |
| Density Functional Theory (DFT) | Reaction Pathways, Transition States | Elucidates multi-step mechanisms involving carbenoid or metallocyclobutane intermediates. nih.gov |
| Continuum Solvation Models (e.g., Kirkwood-Onsager) | Solvent Effects on Electronic States | Explains solvent-induced shifts in excitation energies and divergent reaction outcomes. researchgate.net |
| Machine Learning (GNNs) | Predictive Ring Strain Energy (RSE) | Rapidly predicts reactivity for new strained molecules, aiding in experimental design. chemrxiv.orgchemrxiv.org |
Strategic Applications of 1 Tosylbicyclo 1.1.0 Butane As a Versatile Synthetic Building Block
Construction of Substituted Cyclobutane (B1203170) and Cyclobutene (B1205218) Derivatives
The inherent ring strain of 1-Tosylbicyclo[1.1.0]butane (approximately 65 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions, providing efficient access to functionalized four-membered rings. researchgate.netchemrxiv.org The tosyl group, as a potent electron-withdrawing group, renders the bicyclobutane susceptible to nucleophilic attack, leading to the formation of substituted cyclobutanes and cyclobutenes. These reactions often proceed with high regio- and stereoselectivity. researchgate.net
Strain-release-driven ring-opening reactions of bicyclo[1.1.0]butanes are a primary strategy for synthesizing 1,3-difunctionalized cyclobutanes. researchgate.net For instance, the reaction of bicyclo[1.1.0]butyl boronate complexes with various electrophiles allows for the diastereoselective difunctionalization of the strained central C-C bond, yielding a diverse set of 1,1,3-trisubstituted cyclobutanes. researchgate.net Similarly, visible light-induced radical ring-opening reactions of acyl bicyclobutanes with alkyl radical precursors provide functionalized cyclobutenes, including those with all-carbon quaternary centers. researchgate.net
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Key Features |
| Nucleophilic Ring-Opening | Boronic esters | - | 1,1,3-Trisubstituted Cyclobutanes | High diastereoselectivity; broad substrate scope. researchgate.net |
| Radical Ring-Opening | Alkyl Halides | Visible Light/Photocatalyst | Functionalized Cyclobutenes | Access to quaternary centers; mild conditions. researchgate.net |
| Umpolung Reaction | Electron-deficient alkenes | No transition metal | Functionalized Cyclobutenes | C(sp³)–C(sp³) bond formation at electrophilic position. researchgate.net |
Synthesis of Strained Polycyclic Systems (e.g., Bicyclo[1.1.1]pentanes, Bicyclo[2.1.1]hexanes)
Beyond the synthesis of simple four-membered rings, this compound serves as a key precursor for more complex and highly strained polycyclic systems, which are of significant interest in medicinal chemistry. rsc.orgbeilstein-journals.org The most prominent application is the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings. nih.govnih.gov
One established method involves the insertion of a carbene into the central bond of the bicyclo[1.1.0]butane core. For example, the reaction of a bicyclo[1.1.0]butane derivative with dichlorocarbene (B158193) can generate the corresponding dichlorinated bicyclo[1.1.1]pentane, which can be further functionalized. nih.govnih.gov This ring-expansion strategy provides a direct route to the BCP skeleton. nih.gov Furthermore, sequential carbene reactions—an initial intramolecular cyclopropanation to form the BCB followed by a photoinduced carbene addition—have been developed to afford a variety of 2-substituted BCPs. nih.gov Additionally, SmI₂-catalyzed radical relay alkene insertions into BCBs have been employed to construct 1,2-disubstituted bicyclo[2.1.1]hexanes (BCHs), which can serve as bioisosteres for ortho- and meta-substituted benzenes. beilstein-journals.org
| Target System | Precursor | Reagent(s) | Key Transformation | Significance |
| Bicyclo[1.1.1]pentane (BCP) | Bicyclo[1.1.0]butane derivative | Dichlorocarbene | Carbene insertion / Ring expansion | Access to phenyl bioisosteres. nih.govnih.gov |
| 2-Substituted BCP | Diazo compounds | Dirhodium catalyst, then photoinduction | Sequential carbene reactions | Rapid access to valuable BCP scaffolds. nih.gov |
| Bicyclo[2.1.1]hexane (BCH) | Bicyclo[1.1.0]butane derivative | Electron-deficient alkenes / SmI₂ | Radical relay alkene insertion | Synthesis of ortho/meta-benzene bioisosteres. beilstein-journals.org |
Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique electronic and structural properties of this compound have spurred the development of novel bond-forming methodologies. The high s-character of the bridgehead C-H bonds facilitates deprotonation to form bicyclo[1.1.0]butyl lithium species. nih.govnih.govresearchgate.net These organometallic intermediates are powerful nucleophiles that can react with a wide range of carbon and heteroatom electrophiles, enabling the installation of diverse functional groups onto the strained scaffold. nih.govnih.gov
For example, lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butanes readily undergo 1,2-nucleophilic addition to aldehydes and ketones, forming bicyclo[1.1.0]butane carbinol products. nih.gov These reactions are crucial for creating quaternary carbon centers. nih.gov Furthermore, these organolithium species can be used to forge carbon-heteroatom bonds, as demonstrated in the synthesis of chloro-, bromo-, and iodo-substituted bicyclo[1.1.0]butanes. nih.gov Palladium-catalyzed cross-coupling reactions performed directly on the bicyclobutane core represent another significant advancement, allowing for late-stage diversification at the bridgehead position. rsc.org
Role in Cascade, Multicomponent, and Late-Stage Functionalization Reactions
The reactivity of this compound is well-suited for complex reaction sequences such as cascade and multicomponent reactions. These processes leverage the strain-release principle to rapidly build molecular complexity from simple precursors in a single operation. A notable example is the transition-metal-free cascade reaction of bicyclo[1.1.0]butanes with gem-difluorocyclopropenes, which provides access to gem-difluorinated cyclopentenes and cyclopropanes with excellent regio- and diastereoselectivity. researchgate.netnih.gov
The ability to functionalize the bicyclobutane core at a late stage is a particularly valuable attribute. Palladium-catalyzed cross-coupling at the bridgehead position of a pre-formed BCB allows for the introduction of various substituents after the core scaffold has been assembled. rsc.org This strategy is highly advantageous in medicinal chemistry and materials science, where the synthesis of analog libraries for structure-activity relationship (SAR) studies is crucial. nih.gov The development of programmable functionalization strategies enables the sequential derivatization of multiple positions on related scaffolds like BCPs, highlighting the potential for similar methodologies with BCBs. nih.gov
Emerging Applications in Medicinal Chemistry and Chemical Biology as Bioisosteres and Warheads
The distinct three-dimensional structure of the bicyclo[1.1.0]butane core has led to its emergence as a non-classical bioisostere and a reactive covalent warhead in drug discovery. researchgate.netrsc.org As bioisosteres, BCBs and their more complex derivatives like BCPs and BCHs serve as saturated, C(sp³)-rich replacements for aromatic rings, such as phenyl groups. rsc.orgbeilstein-journals.orgnih.gov This substitution can improve key pharmacological properties, including solubility, metabolic stability, and lipophilicity, helping chemists to "escape from flatland". rsc.orgnih.gov
Perhaps more compelling is the use of the BCB scaffold as a covalent warhead for targeted protein modification. researchgate.netchemrxiv.org The high ring strain allows the BCB to act as a pseudo-Michael acceptor, reacting selectively with nucleophilic residues like cysteine on target proteins under physiological conditions. chemrxiv.org This application in bioconjugation and covalent drug design is a rapidly growing area of interest. researchgate.netrsc.org The olefinic character of the central bridgehead bond enables this reactivity, positioning BCBs as powerful tools for developing highly specific and potent covalent inhibitors. researchgate.netrsc.org
Advanced Spectroscopic and Structural Analysis of 1 Tosylbicyclo 1.1.0 Butane and Its Intermediates
Nuclear Magnetic Resonance Spectroscopy: Elucidation of Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1-tosylbicyclo[1.1.0]butane, providing detailed information about the connectivity of atoms and the stereochemical arrangement of the bicyclic framework.
Proton (¹H) and Carbon-13 (¹³C) NMR data for the closely related 1-(phenylsulfonyl)bicyclo[1.1.0]butane offer significant insights. The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the sulfonyl group and the highly shielded protons of the bicyclobutane core. The aromatic region typically displays multiplets corresponding to the ortho and meta/para protons of the phenyl ring. The bicyclobutane protons appear at significantly upfield chemical shifts due to the shielding effects of the strained ring system.
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The carbons of the bicyclic core are observed at unusually high field, a hallmark of the high degree of s-character in the C-C bonds of the strained ring. The bridgehead carbons directly attached to the electron-withdrawing sulfonyl group are shifted downfield relative to the other bicyclobutane carbons.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Aromatic (ortho) | 7.99 – 7.87 | m | - |
| Aromatic (meta/para) | 7.64 – 7.56 | m | - | |
| Bridgehead CH | 2.57 | p | 2.8 | |
| Bridge CH₂ | 2.52, 1.39 | d, d | 3.8, 2.2 | |
| ¹³C | Aromatic (ipso) | 142.0 | s | - |
| Aromatic (para) | 133.2 | s | - | |
| Aromatic (ortho) | 129.3 | s | - | |
| Aromatic (meta) | 127.2 | s | - | |
| Bridgehead C-SO₂ | 38.4 | s | - | |
| Bridgehead CH | 23.2 | s | - | |
| Bridge CH₂ | 12.7 | s | - |
X-ray Crystallography: Precise Determination of Bond Lengths, Angles, and Conformational Features
The central C1-C3 bond is notably elongated compared to a typical C-C single bond, reflecting its high p-character and inherent weakness, which is central to the reactivity of this class of compounds. The bond angles within the cyclopropane (B1198618) rings are severely compressed from the ideal tetrahedral angle of 109.5°, a clear indicator of the immense ring strain. The sulfonyl group at the bridgehead position influences the electronic distribution and can subtly alter the bond lengths and angles of the bicyclic system.
| Parameter | Typical Value |
|---|---|
| C1-C3 Bond Length | ~1.50 Å |
| C1-C2 Bond Length | ~1.51 Å |
| C2-C4 Bond Length | ~1.51 Å |
| C1-C2-C3 Bond Angle | ~59-61° |
| Inter-ring "Butterfly" Angle | ~120-125° |
Mass Spectrometry: Analysis of Fragmentation Pathways for Mechanistic Insight
Mass spectrometry provides valuable information about the molecular weight of this compound and offers insights into its fragmentation pathways under ionization, which can be crucial for mechanistic studies. The electron ionization (EI) mass spectrum of the parent bicyclo[1.1.0]butane is known to be very similar to that of 1,3-butadiene, suggesting a facile ring-opening to a more stable, conjugated diene radical cation upon ionization. nist.gov
For this compound, the fragmentation is expected to be influenced by both the strained bicyclic core and the tosyl group. The molecular ion peak (M⁺˙) should be observable, confirming the molecular weight. Key fragmentation pathways would likely involve:
Loss of the tosyl radical (˙SO₂Ar): This would lead to a bicyclobutyl cation.
Cleavage of the S-C bond: This could result in a tolyl cation or a bicyclobutylsulfonyl cation.
Ring-opening of the bicyclobutane moiety: Similar to the parent compound, the bicyclobutane ring could open to form a butadiene-like structure, followed by further fragmentation.
Fragmentation of the tosyl group: Loss of SO₂ or cleavage of the tolyl group are common fragmentation pathways for sulfonamides.
| Fragment Ion | Plausible Structure | m/z | Formation Pathway |
|---|---|---|---|
| [M]⁺˙ | [C₁₁H₁₂O₂S]⁺˙ | 208 | Molecular Ion |
| [M - C₇H₇SO₂]⁺ | [C₄H₅]⁺ | 53 | Loss of tosyl radical |
| [C₇H₇]⁺ | Tropylium ion | 91 | Cleavage of S-C(aryl) bond |
| [M - SO₂]⁺˙ | [C₁₁H₁₂]⁺˙ | 144 | Loss of sulfur dioxide |
| [C₄H₆]⁺˙ | Butadiene radical cation | 54 | Ring opening and loss of tosyl group |
Vibrational Spectroscopy (IR, Raman): Characterization of Molecular Dynamics and Functional Group Vibrations
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound, providing a characteristic fingerprint of the molecule. The vibrational spectrum is a composite of the modes associated with the bicyclobutane core and the tosyl group.
The bicyclobutane skeleton exhibits a series of characteristic C-H and C-C stretching and bending vibrations. ibm.com The high degree of strain in the ring system results in some of these vibrations appearing at unusual frequencies compared to unstrained alkanes.
The tosyl group introduces several strong and characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense in the IR spectrum and are found in the range of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The aromatic ring of the tosyl group also gives rise to characteristic C-H and C=C stretching and bending vibrations.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |
| C-H Stretch | Bicyclobutane | 3000-2850 | Medium | Medium |
| C=C Stretch | Aromatic | 1600-1450 | Medium-Strong | Medium-Strong |
| S=O Asymmetric Stretch | Sulfonyl | 1370-1335 | Strong | Medium |
| S=O Symmetric Stretch | Sulfonyl | 1180-1160 | Strong | Strong |
| C-C Stretch | Bicyclobutane | Various | Weak-Medium | Medium-Strong |
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for unraveling the intricate reaction mechanisms of bicyclo[1.1.0]butanes. nih.gov By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.
For instance, in the context of reactions involving 1-sulfonylbicyclo[1.1.0]butanes, deuterium labeling can be employed to:
Determine the stereochemistry of ring-opening: By labeling the endo and exo protons of the bicyclobutane core, it is possible to determine which proton is abstracted or transferred in a reaction, thus revealing the stereochemical course of the ring-opening process. For example, in the ene reaction of bicyclo[1.1.0]butanes with cyclopropenes, deuterium labeling of the bridge C-H has demonstrated exclusive endo-hydrogen transfer. acs.org
Probe for the involvement of radical intermediates: The presence of a kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can provide evidence for the rate-determining step of a reaction. This can help to distinguish between concerted and stepwise mechanisms.
Elucidate rearrangement pathways: By tracking the position of the deuterium label in the product, complex skeletal rearrangements that can occur upon ring-opening of the bicyclobutane can be mapped out.
A study on the preparation and fluorination of a deuterium-labeled bicyclo[1.1.0]butyl amide showcases the utility of this approach in creating specifically labeled cyclobutane (B1203170) products, which can then be used in further mechanistic or metabolic studies. wikipedia.org
Future Perspectives and Emerging Research Avenues in 1 Tosylbicyclo 1.1.0 Butane Chemistry
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems is paramount to unlocking the full synthetic potential of 1-tosylbicyclo[1.1.0]butane, enabling milder reaction conditions, and achieving higher levels of selectivity. Current research is actively exploring photoredox and transition-metal catalysis to manipulate the reactivity of the bicyclo[1.1.0]butane core.
Recent studies have demonstrated that photoredox catalysis can facilitate the formal [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes with alkenes and aldehydes. acs.org This is achieved through the single-electron oxidation of the bicyclo[1.1.0]butane to a radical cation, which then undergoes cycloaddition. nih.govwikipedia.org The use of a strongly oxidizing acridinium (B8443388) organophotocatalyst has been shown to be effective in this transformation. sigmaaldrich.com Furthermore, solvent composition has been found to play a crucial role in directing the reaction pathway, with subtle changes leading to divergent cyclization products. acs.org
Transition-metal catalysis also offers promising avenues for the functionalization of this compound. Lewis acid catalysis, for instance, has been employed for the (3+2)-cycloaddition of bicyclo[1.1.0]butane ketones with ketenes, providing access to highly substituted bicyclo[2.1.1]hexan-2-ones. researchgate.net Moreover, catalyst-controlled chemodivergent reactions using Cu(I) and Au(I) catalysts have been reported for the reaction of bicyclo[1.1.0]butane amides with azadienes, yielding either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov The development of novel ruthenium catalysts has also enabled the difunctionalization of bicyclo[1.1.0]butanes through a combination of C-C bond cleavage and remote C-H activation. pitt.edu
| Catalytic System | Reaction Type | Product Class | Ref. |
| Acridinium Organophotocatalyst | [2σ+2π] Cycloaddition | Bicyclo[2.1.1]hexanes, Oxabicyclo[2.1.1]hexanes | acs.orgsigmaaldrich.com |
| Iridium-based Photocatalyst | Solvent-dependent Cyclization | Oxa-bicyclic heptanes, Cyclobutanes | acs.org |
| Lewis Acids (e.g., Zn(OTf)₂) | (3+2)-Cycloaddition | Bicyclo[2.1.1]hexan-2-ones | researchgate.net |
| Cu(I)/Au(I) Catalysis | Chemodivergent Cycloaddition | Bicyclo[2.1.1]hexanes, Cyclobutenes | nih.gov |
| Ruthenium(II) Catalysis | C-C/C-H Functionalization | Tri- and Tetrasubstituted Cyclobutanes | pitt.edu |
Integration of this compound into Materials Science and Supramolecular Architectures
While the application of this compound in materials science and supramolecular chemistry is still a nascent field, its unique structural and reactive properties suggest significant potential. The high degree of ring strain in the bicyclo[1.1.0]butane core represents a stored form of chemical energy that could be harnessed for the synthesis of novel polymers and functional materials.
One promising avenue is the exploration of ring-opening polymerization (ROP) of functionalized bicyclo[1.1.0]butanes. Although not yet demonstrated for this compound specifically, organocatalyzed photoredox radical ring-opening polymerization has been successfully applied to other strained ring systems like functionalized vinylcyclopropanes. thepilgrimgroup.co.uk This suggests that a similar approach with this compound could lead to the formation of novel polymers with unique architectures and properties. The tosyl group could further serve as a functional handle for post-polymerization modification.
In the realm of supramolecular chemistry, the rigid and three-dimensional structure of the bicyclo[1.1.0]butane scaffold could be exploited in the design of molecular cages and other complex architectures. The self-assembly of strained carbon nanohoops has been a subject of intense research, and the principles learned from these systems could be applied to bicyclo[1.1.0]butane derivatives. The tosyl group in this compound could act as a recognition site or a point of attachment for directing the self-assembly process. The construction of supramolecular radical cages is another area of interest where the unique electronic properties of the bicyclo[1.1.0]butane core could be beneficial. nih.gov
Development of Asymmetric Syntheses with High Enantiocontrol
The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the fields of medicinal chemistry and materials science. The development of asymmetric methodologies for the functionalization of this compound is a key area of ongoing research.
A significant breakthrough in this area has been the development of a highly enantioselective [2π + 2σ] photocycloaddition of bicyclo[1.1.0]butanes with vinylazaarenes. This reaction is catalyzed by a chiral phosphoric acid containing a polycyclic aromatic hydrocarbon, which acts as a bifunctional chiral photosensitizer, to afford pharmaceutically relevant bicyclo[2.1.1]hexane derivatives with high yields, enantioselectivity, and diastereoselectivity.
Another promising approach involves the synthesis of chiral bicyclo[1.1.0]butane derivatives that can then be used in subsequent transformations. For example, the synthesis of sulfoximine (B86345) bicyclo[1.1.0]butanes has been reported as novel thiol-reactive chiral warheads. These compounds can be synthesized in one pot from methylsulfoximines and can be further derivatized while keeping the bicyclo[1.1.0]butane core intact. This allows for the introduction of chirality and functionality, opening up possibilities for enantioselective cysteine-labeling in chemical biology.
| Chiral Catalyst/Auxiliary | Reaction Type | Product | Enantioselectivity (ee) | Ref. |
| Chiral Phosphoric Acid (PAH-based) | [2π + 2σ] Photocycloaddition | Bicyclo[2.1.1]hexane derivatives | Up to 99% | |
| Chiral Sulfoximine | Synthesis of Chiral Warheads | Sulfoximine-Bicyclo[1.1.0]butanes | N/A |
Interdisciplinary Research at the Interface of Organic Chemistry with Other Scientific Disciplines
The unique properties of this compound make it an attractive tool for interdisciplinary research, particularly at the interface of organic chemistry with medicinal chemistry and chemical biology.
In medicinal chemistry, bicyclo[1.1.0]butanes are being explored as bioisosteres for aromatic rings. The three-dimensional and sp³-rich nature of the bicyclo[1.1.0]butane scaffold can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability, compared to their flat aromatic counterparts. pitt.edu The tosyl group in this compound can be a versatile handle for the introduction of various functionalities, allowing for the synthesis of a diverse library of potential drug candidates. For instance, bicyclo[1.1.0]butanes have been investigated as phenyl replacements in LpPLA₂ inhibitors.
In the field of chemical biology, functionalized bicyclo[1.1.0]butanes are being developed as covalent reactive groups for targeted protein modification. thepilgrimgroup.co.uk The synthesis of sulfoximine-functionalized bicyclo[1.1.0]butanes as cysteine-selective chiral warheads is a prime example of this approach. These compounds react selectively with cysteine residues in proteins under biocompatible conditions, which has potential applications in chemoproteomics and drug discovery.
Unexplored Reactivity Modes and Synthetic Transformations of the this compound Scaffold
Despite the progress made in understanding the reactivity of this compound, a vast landscape of unexplored reactivity modes and synthetic transformations remains. The electron-withdrawing nature of the tosyl group significantly influences the reactivity of the bicyclo[1.1.0]butane core, making it susceptible to nucleophilic attack and radical additions.
Future research could focus on expanding the scope of known reaction types. For example, while cycloaddition reactions have been explored, the use of a wider range of dipolarophiles and dienophiles could lead to the synthesis of novel polycyclic systems. The radical-mediated reactions of this compound also warrant further investigation, particularly in the context of C-H functionalization and cross-coupling reactions.
Furthermore, completely new reactivity modes could be discovered. The potential for ring-opening polymerization, as discussed earlier, is a largely unexplored area. Another intriguing possibility is the use of this compound in cascade reactions, where the initial ring-opening event triggers a series of subsequent transformations to build molecular complexity in a single step. The development of catalytic systems that can control the regioselectivity of ring-opening is also a critical area for future exploration. The inherent strain of the molecule could also be harnessed in mechanochemistry, where mechanical force is used to induce chemical reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes to 1-tosylbicyclo[1.1.0]butane, and how do steric/electronic factors influence their efficiency?
- Methodological Answer : Three primary methods are documented:
- Carbene addition to cyclopropenes : This approach uses Simmons-Smith-type conditions but is limited to substrates compatible with carbenoid intermediates. Steric hindrance can reduce yields for bulky derivatives .
- Lithium-halogen exchange : A one-pot protocol involving 2,2-dibromo-1-(chloromethyl)cyclopropane and t-BuLi avoids stability issues with 1-bromobicyclo[1.1.0]butane intermediates. This method tolerates sterically hindered substrates better .
- Addition to imines : Bicyclo[1.1.0]butyllithium reacts with imines to generate functionalized derivatives, with yields ranging from 57–61% depending on the imine’s electronic profile .
Q. How is the strain energy of bicyclo[1.1.0]butane quantified, and how does it deviate from additivity models?
- Methodological Answer : Strain energy is calculated via thermochemical measurements (e.g., enthalpy of hydrogenation) and compared to theoretical values from computational methods (HF/6-31G*, MP2/6-31G*). Bicyclo[1.1.0]butane exhibits 35.9 kcal/mol strain, exceeding the additive sum of two cyclopropane rings (27 kcal/mol each) due to 1,3-nonbonded electronic repulsions (Dunitz-Schomaker hypothesis) .
- Key Data : Experimental strain energy exceeds estimated values by 8.9 kcal/mol, attributed to destabilizing C–C interactions in the fused system .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bicyclo[1.1.0]butane in [2+2] cycloadditions?
- Methodological Answer : ESR studies reveal that radical intermediates form during reactions with electrophiles. Conjugation between the bicyclo[1.1.0]butane’s σ-framework and substituents (e.g., tosyl groups) directs reactivity. For example, electron-withdrawing groups stabilize transition states, favoring endo selectivity in cycloadditions .
- Key Data : Substitution at C1 (e.g., methyl groups) biases ring-opening pathways, as shown in isomerization studies .
Q. How can computational modeling resolve contradictions in proposed isomerization pathways?
- Methodological Answer : Multireference perturbation theory (PT2) and CI calculations at the MP2/6-31G* level identify the conrotatory pathway as the lowest-energy route (42 kcal/mol barrier), consistent with experimental stereochemical outcomes. Discrepancies between DFT and experimental kinetics can arise from inadequate treatment of nonbonded interactions .
- Key Data : PT2 predicts a 1 kcal/mol deviation from experimental barriers, validating its use for strained systems .
Q. What strategies enable kinetic resolution of bicyclo[1.1.0]butane enantiomers?
- Methodological Answer : Rhodium(I) complexes (e.g., Rh(DIOP)Cl) selectively isomerize one enantiomer via steric interactions with the chiral ligand. Enantiomeric excess (ee) is determined by monitoring reaction progress with chiral HPLC or circular dichroism .
- Key Data : DIOP-based catalysts achieve >90% ee for 1,2,2-trimethylbicyclo[1.1.0]butane under optimized conditions .
Q. How do bicyclo[1.1.0]butyl radical cations expand synthetic utility in [2π+2σ] cycloadditions?
- Methodological Answer : Photoredox catalysis (e.g., Mes-Acr⁺/blue light) generates radical cations, enabling cycloadditions with nonactivated alkenes. Regioselectivity is governed by frontier molecular orbital (FMO) interactions, with computational validation via DFT studies .
- Key Data : Yields for styrene derivatives exceed 80%, while nonactivated alkenes (e.g., ethylene) require electron-deficient catalysts (10 mol% [Mes₂Acr-t-Bu₂]ClO₄) for comparable efficiency .
Data-Driven Research Design
Q. How to evaluate substituent effects on bicyclo[1.1.0]butane reactivity using Hammett correlations?
- Methodological Answer : Synthesize derivatives with para-substituted aryl groups (e.g., –NO₂, –OMe) and measure reaction rates for model transformations (e.g., bromination). Plot log(k/k₀) against σₚ values to quantify electronic effects. Deviations from linearity suggest steric contributions .
Q. What crystallographic techniques resolve ambiguities in bicyclo[1.1.0]butane derivative structures?
- Methodological Answer : High-resolution X-ray diffraction (Cu-Kα radiation) with SHELXL refinement identifies bond-length distortions caused by strain. For example, the central C(1)–C(3) bond in 1-azabicyclo[1.1.0]butane derivatives elongates to 1.58 Å vs. 1.54 Å in unstrained analogs .
Contradictions and Open Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
